Ac-DL-Tyr-DL-xiThr-DL-Ser-DL-Leu-DL-xiIle-DL-His-DL-Ser-DL-Leu-DL-xiIle-DL-Glu-DL-Glu-DL-Ser-DL-Gln-DL-Asn-DL-Gln-DL-Gln-DL-Glu-DL-Lys-DL-Asn-DL-Glu-DL-Gln-DL-Glu-DL-Leu-DL-Leu-DL-Glu-DL-Leu-DL-Asp-DL-Lys-DL-Trp-DL-Ala-DL-Ser-DL-Leu-DL-Trp-DL-Asn-DL-Trp-DL-Phe-NH2.CH3CO2H
Description
Properties
Molecular Formula |
C206H305N51O66 |
|---|---|
Molecular Weight |
4552 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[6-amino-1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C204H301N51O64.C2H4O2/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107;1-2(3)4/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283);1H3,(H,3,4) |
InChI Key |
OCSYZCHOCWAFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound , a complex peptide sequence, exhibits a wide range of biological activities due to its diverse amino acid composition. This article explores its biological activity, focusing on antimicrobial, antioxidant, and enzyme-inhibitory properties, supported by relevant case studies and research findings.
Overview of Peptide Structure
The compound comprises multiple amino acids, including tyrosine (Tyr) , serine (Ser) , leucine (Leu) , isoleucine (xiIle) , histidine (His) , glutamic acid (Glu) , lysine (Lys) , and tryptophan (Trp) . The presence of both D- and L-amino acids contributes to its stability and biological activity. The acetylated form (Ac-) and the carboxylic acid group (-NH2.CH3CO2H) enhance its solubility and bioavailability.
1. Antimicrobial Activity
Research indicates that peptides with specific amino acid sequences can exhibit antimicrobial properties. For instance, peptides containing β-amino acids have shown moderate antibacterial activity against various strains while maintaining low hemolytic activity . The balance between lipophilicity and charge distribution is crucial for their effectiveness; negatively charged peptides often demonstrate reduced activity compared to their neutral counterparts .
Case Study: A study demonstrated that cyclic β-amino acid-containing peptides exhibited significant antimicrobial effects against Gram-positive bacteria while showing minimal toxicity to human cells .
2. Antioxidant Properties
Peptides derived from food sources are known for their antioxidant capabilities. Dipeptides with specific terminal residues have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity is often linked to the presence of aromatic amino acids such as tryptophan and tyrosine.
Research Findings: A review highlighted that dipeptides with a C-terminal proline or hydroxyl proline are resistant to degradation by digestive enzymes and can be absorbed more rapidly than free amino acids . This property enhances their potential therapeutic applications in combating oxidative stress-related diseases.
3. Enzyme Inhibition
Peptides can act as inhibitors for various enzymes, including angiotensin-converting enzyme (ACE), which plays a critical role in hypertension. The compound's structure suggests potential ACE inhibitory activity due to the presence of specific amino acids known to interact with the enzyme's active site .
Table 1: Summary of Biological Activities
| Activity Type | Description | Key Amino Acids Involved |
|---|---|---|
| Antimicrobial | Moderate antibacterial effects with low toxicity | Leu, His |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | Tyr, Trp |
| Enzyme Inhibition | Potential ACE inhibitor; regulates blood pressure | Pro, Glu |
The mechanisms underlying these biological activities are multifaceted:
- Membrane Interaction: Peptides often interact with cell membranes through a biphasic mechanism involving initial weak binding followed by stronger interactions leading to membrane disruption . This interaction is essential for their antimicrobial action.
- Stability Against Proteolysis: The compound's resistance to proteolytic enzymes enhances its bioavailability and efficacy in vivo .
Scientific Research Applications
Drug Development
Peptides similar to this compound are often investigated for their potential as therapeutic agents. Their ability to mimic natural biological processes makes them suitable candidates for drug design, particularly in targeting specific receptors or pathways involved in diseases.
Biochemical Studies
The presence of multiple amino acids allows for the exploration of protein interactions and enzyme activities. Researchers utilize such peptides to study the mechanisms of action within biochemical pathways, which can lead to advancements in understanding cellular functions and disease mechanisms.
Therapeutic Peptides
This compound may serve as a scaffold for creating therapeutic peptides that can modulate biological functions. For instance, modifications can enhance stability and efficacy against specific targets, making them valuable in treating conditions like cancer or metabolic disorders.
Vaccine Development
Peptides derived from similar structures are being researched as components of vaccines. Their ability to elicit immune responses can be harnessed to create more effective vaccines against various pathogens.
Diagnostics
Peptides can be utilized in diagnostic assays to detect specific biomarkers associated with diseases. The versatility of this compound allows it to be tailored for use in various diagnostic techniques.
Case Study 1: Therapeutic Applications
Research has shown that peptides similar to Ac-DL-Tyr-DL-xiThr exhibit activity against certain cancer cell lines. A study demonstrated that modifications to the peptide structure enhanced its cytotoxic effects on tumor cells while minimizing toxicity to normal cells.
Case Study 2: Immunological Research
In immunology, peptides derived from this compound have been tested for their ability to stimulate T-cell responses. Results indicated a significant increase in T-cell proliferation when exposed to these peptides, suggesting potential applications in immunotherapy.
Case Study 3: Enzyme Inhibition Studies
Another study focused on the inhibitory effects of similar peptides on specific enzymes involved in metabolic pathways. The findings revealed that certain modifications could effectively inhibit enzyme activity, providing insights into new metabolic regulation strategies.
Comparison with Similar Compounds
Methodological Considerations for Similarity Assessment
Computational Approaches
- Compound Clustering : Methods like Jarvis-Patrick and Butina algorithms group compounds based on structural fingerprints, which may prioritize backbone similarity over side-chain modifications .
- Limitations: DL-configuration and non-standard residues are underrepresented in molecular descriptor databases, complicating similarity scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
